ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a p-tolylthioacetamido group and an ethyl ester. This structure is part of a broader class of molecules designed for biological applications, particularly as protease inhibitors (e.g., falcipain-2 in malaria research) . Its synthesis typically involves condensation reactions between functionalized thiophene precursors and thiourea or isothiocyanate derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-3-23-19(22)17-14-5-4-6-15(14)25-18(17)20-16(21)11-24-13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEZSKGABXHYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method is the Gewald reaction, which is a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Modifications on the Thieno[2,3-d]pyrimidinone Ring
*Calculated based on molecular formula C₂₃H₂₅N₃O₃S₃.
Key Observations :
Modifications on the Cyclopenta[b]thiophene Core
Key Observations :
- Ester vs. Carboxamide : Replacing the ethyl ester (target compound) with a carboxamide (PI-29918) reduces molecular weight and increases polarity, which could improve aqueous solubility .
Biological Activity
Ethyl 2-(2-(p-tolylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological properties. The presence of the p-tolylthio group is significant in enhancing the compound's activity.
Evaluation Methods
The antitumor activity of this compound has been evaluated using various cancer cell lines. The most common method for assessing cytotoxicity is the MTT assay, which measures cell viability after treatment with the compound.
Results
In a study evaluating several derivatives of thiophene-based compounds, this compound exhibited an IC50 value ranging from 23.2 to 49.9 μM against breast cancer cell lines, indicating significant cytotoxicity compared to other tested compounds .
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| This compound | 23.2 - 49.9 | High |
| Other derivatives | 52.9 - 95.9 | Moderate |
The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways that regulate cell survival and death. Specifically, it has been shown to inhibit the STAT3 signaling pathway, which is often overactive in various cancers .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to several structural features:
- Cyclopenta[b]thiophene Core : Essential for cytotoxic activity.
- Substituents : The p-tolylthio group enhances lipophilicity and cellular uptake.
- Amido Group : Contributes to binding affinity with target proteins involved in apoptosis.
Case Studies
Several studies have demonstrated the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .
- Hepatocellular Carcinoma : Another study revealed that the compound mitigated liver enzyme elevation caused by chemotherapy agents, suggesting a protective effect on hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
